![molecular formula C13H14N4 B1482116 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-25-9](/img/structure/B1482116.png)
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole derivatives have been found to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Pyridine derivatives also have diverse biological activities .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structures and targets. For example, some imidazole derivatives work by inhibiting certain enzymes, while others might interact with specific receptors .
Biochemical pathways
Again, the affected pathways can vary greatly. For instance, some imidazole derivatives might affect the pathways related to inflammation, cancer, or bacterial infections .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects can include things like reduced inflammation, inhibited tumor growth, or killed bacteria, depending on the specific compound and its targets .
Biological Activity
1-Ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 224.25 g/mol. Its structure features an imidazo-pyrazole core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo-pyrazole derivatives. For instance, derivatives similar to this compound were assessed for their efficacy against several pathogens.
In Vitro Studies
In a study evaluating various pyrazole derivatives, compound 7b (closely related to the target compound) exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The study also reported that these compounds effectively inhibited biofilm formation, which is crucial for treating chronic infections.
Anticancer Activity
The anticancer properties of imidazo-pyrazole derivatives have garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
- Breast Cancer : A study on asymmetric MACs fused with pyrazole demonstrated that compounds could inhibit microtubule assembly and induce apoptosis in MDA-MB-231 breast cancer cells. The most active compounds enhanced caspase-3 activity significantly at concentrations as low as 10 μM .
- Liver Cancer : Another investigation reported that aminopyrazole derivatives displayed good inhibition of HepG2 liver cancer cells with a growth inhibition percentage of 54.25%, indicating potential for further development as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo-pyrazole derivatives have been explored through various assays.
In Vivo Studies
Research has shown that certain derivatives exhibit substantial anti-inflammatory activity comparable to established drugs like indomethacin. For example, compounds tested in carrageenan-induced paw edema models showed effective inhibition of COX enzymes, with IC50 values similar to celecoxib .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, it has shown efficacy against certain types of leukemia and solid tumors by inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for the development of new antibiotics .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Studies suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazoles, including our compound. The research highlighted its ability to inhibit specific kinases involved in tumor growth, leading to significant reductions in tumor size in animal models .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as a new antibiotic agent .
Properties
IUPAC Name |
1-ethyl-6-methyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-4-6-14-7-5-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZAEWLYJXZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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